3-[2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl]-1-[2-(trifluoromethyl)phenyl]urea
Description
This compound is a urea derivative featuring a pyrazole core substituted with two cyclopropyl groups and a trifluoromethylphenyl moiety. Its structure combines a urea linkage (–NH–CO–NH–) with a pyrazole heterocycle, which is known for its role in enhancing metabolic stability and binding affinity in medicinal chemistry .
Propriétés
IUPAC Name |
1-[2-(3,5-dicyclopropylpyrazol-1-yl)ethyl]-3-[2-(trifluoromethyl)phenyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21F3N4O/c20-19(21,22)14-3-1-2-4-15(14)24-18(27)23-9-10-26-17(13-7-8-13)11-16(25-26)12-5-6-12/h1-4,11-13H,5-10H2,(H2,23,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBPBNDCUWFNPDJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=NN2CCNC(=O)NC3=CC=CC=C3C(F)(F)F)C4CC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21F3N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl]-1-[2-(trifluoromethyl)phenyl]urea typically involves multiple steps. The process begins with the preparation of the pyrazole ring, followed by the introduction of cyclopropyl groups and the trifluoromethylphenyl group. Common reagents used in these reactions include cyclopropyl bromide, trifluoromethylbenzene, and various catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process.
Analyse Des Réactions Chimiques
Types of Reactions
3-[2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl]-1-[2-(trifluoromethyl)phenyl]urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Halogenating agents, nucleophiles, and electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.
Applications De Recherche Scientifique
Chemistry
- Building Block for Synthesis : This compound serves as a versatile building block in organic synthesis. Its unique structure allows for the formation of more complex molecules through various chemical reactions such as oxidation, reduction, and substitution.
- Reactivity Studies : Research has demonstrated that it can undergo oxidation with agents like hydrogen peroxide and reduction with lithium aluminum hydride, leading to different derivatives that may possess unique properties.
Biology
- Bioactive Compound Investigation : Studies have indicated potential antimicrobial and anticancer properties of this compound. Its structural features allow it to interact with biological targets effectively .
- Antiproliferative Activity : In vitro studies have shown that derivatives of similar urea compounds exhibit significant antiproliferative activity against various cancer cell lines, suggesting that 3-[2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl]-1-[2-(trifluoromethyl)phenyl]urea may also have similar effects .
Medicine
- Therapeutic Applications : The compound is explored for its potential therapeutic effects in treating diseases such as cancer. Its ability to inhibit cell proliferation makes it a candidate for further drug development research .
- Targeted Drug Design : The unique properties of the cyclopropyl and trifluoromethyl groups can be leveraged to design targeted drugs that may enhance efficacy while minimizing side effects.
Industry
- Material Science : In industrial applications, this compound can be utilized in the development of new materials due to its unique chemical structure and properties. It may contribute to advancements in polymer chemistry or coatings technology.
- Chemical Processes : Its reactivity profile allows it to be used in various chemical processes, potentially leading to the development of new synthetic methodologies.
Case Study 1: Anticancer Activity
A study investigated the antiproliferative effects of similar urea derivatives on NCI-60 human cancer cell lines. Results indicated that certain structural modifications significantly enhanced anticancer activity, suggesting that this compound could yield promising results in cancer treatment research .
Case Study 2: Synthesis and Reactivity
Research detailing the synthesis routes for this compound highlighted its versatility in forming various derivatives through well-established organic reactions. The study emphasized the importance of optimizing reaction conditions to achieve high yields and purity, thereby facilitating further research applications.
Mécanisme D'action
The mechanism of action of 3-[2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl]-1-[2-(trifluoromethyl)phenyl]urea involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Comparison with Structurally Similar Compounds
The following analysis compares the target compound with structurally related urea derivatives, pyrazole-containing molecules, and trifluoromethylphenyl-substituted analogs. Key parameters include molecular weight, substituent effects, and reported biological activities.
Table 1: Structural and Functional Comparison
*Calculated based on formula C₁₉H₂₀F₃N₅O.
Key Observations
Pyrazole vs. Benzimidazole/Thiazole Cores: The target compound’s pyrazole core (vs. Cyclopropyl substituents on the pyrazole (unique to the target compound) enhance steric bulk and metabolic stability compared to methyl or phenyl groups in analogs like 9a/9b .
Trifluoromethylphenyl vs. Other Aryl Groups: The trifluoromethyl group in the target compound and A-425619/SB705498 enhances lipophilicity (clogP ~3.5) compared to non-fluorinated analogs (e.g., 9a: clogP ~2.8). This property correlates with improved blood-brain barrier penetration in urea-based TRPV1 antagonists . Unlike bromophenyl (SB705498) or isoquinoline (A-425619) moieties, the trifluoromethylphenyl group in the target compound may reduce polar interactions, favoring hydrophobic binding pockets .
Urea Linkage Variations: The target compound’s ethyl spacer between the pyrazole and urea groups introduces conformational flexibility, contrasting with the rigid benzimidazole-thiazole scaffold of FTBU-1 . Substitution patterns on the urea nitrogen (e.g., 2-trifluoromethylphenyl vs. 4-trifluoromethylbenzyl in A-425619) influence steric accessibility and hydrogen-bond donor/acceptor profiles .
Research Findings and Limitations
- Synthetic Accessibility : The target compound’s synthesis likely involves cyclopropanation of pyrazole precursors followed by urea coupling, analogous to methods in . However, cyclopropyl groups may complicate regioselectivity during pyrazole formation.
- Biological Data Gaps: No direct activity data are available for the target compound.
- Contradictions in Evidence : While highlights urea derivatives as TRPV1 antagonists, focuses on pyrazole-urea intermediates without bioactivity, indicating structural nuances dictate functional outcomes .
Activité Biologique
Overview
3-[2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl]-1-[2-(trifluoromethyl)phenyl]urea is a complex organic compound characterized by a unique structural arrangement that includes a pyrazole ring, cyclopropyl groups, and a trifluoromethyl-substituted phenyl moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an enzyme inhibitor and in anti-inflammatory applications.
Structural Characteristics
The molecular structure of this compound can be summarized as follows:
| Feature | Description |
|---|---|
| Molecular Formula | C18H24F3N3O |
| Molecular Weight | 357.41 g/mol |
| Key Functional Groups | Pyrazole ring, Urea group, Trifluoromethyl group |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The pyrazole ring is known to engage in hydrogen bonding and π-π interactions with various proteins, modulating their activity. The trifluoromethyl group enhances the compound's binding affinity to biological targets, potentially increasing its efficacy as an inhibitor of key enzymes involved in inflammatory and metabolic pathways .
1. Inhibition of Enzymes
Research indicates that compounds with similar structures exhibit significant inhibition of human carbonic anhydrase (hCA), a metalloenzyme involved in critical physiological processes such as pH regulation and ion transport. The presence of the urea moiety is crucial for binding to the active site of hCA, which may lead to therapeutic applications in treating conditions like glaucoma and edema .
2. Anti-inflammatory Effects
Studies have shown that derivatives of pyrazole compounds can exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines. This action is particularly relevant in conditions such as arthritis and other inflammatory diseases. The ability to modulate inflammatory pathways makes this compound a candidate for further development as an anti-inflammatory agent .
3. Antimicrobial Activity
Some pyrazole derivatives have demonstrated moderate antimicrobial activity against various bacterial strains including Staphylococcus aureus and Escherichia coli. This suggests that this compound may also possess potential as an antibacterial agent .
Case Study 1: Enzyme Inhibition
A study evaluating the inhibitory effects of various pyrazole derivatives on hCA II revealed that modifications at the urea position significantly affected potency. The most active compounds showed IC50 values in the nanomolar range, indicating strong inhibition capabilities. This highlights the importance of structural optimization in enhancing biological activity .
Case Study 2: Anti-inflammatory Activity
In vivo models demonstrated that certain pyrazole-containing compounds could reduce inflammation markers significantly after administration. For instance, a related compound showed a dose-dependent decrease in TNFα levels in LPS-stimulated macrophages, suggesting that structural features directly influence anti-inflammatory efficacy .
Q & A
Q. How can statistical design of experiments (DoE) optimize the synthesis of this compound?
Statistical DoE methodologies, such as factorial designs or response surface models, systematically vary parameters (temperature, solvent, stoichiometry) to maximize yield and purity. Central composite designs reduce experimental runs while identifying critical interactions, such as cyclopropylation efficiency and urea coupling kinetics. Studies on analogous pyrazole-urea derivatives show that polar aprotic solvents (DMF/DMSO) and reaction times of 12–24 hours improve yields by 20–35% .
Q. What crystallographic techniques resolve structural ambiguities in the pyrazole-dicyclopropyl moiety?
High-resolution X-ray diffraction using SHELX software (e.g., SHELXL-2018) is recommended, with twin refinement protocols addressing rotational disorder in cyclopropyl groups. Hydrogen-bonding networks between urea carbonyls and pyrazole N-atoms influence molecular packing, as seen in analogs like 2-[(3,5-diphenyl-1H-pyrazol-1-yl)methyl]pyridine. Data collection at 100 K with Cu Kα radiation (λ = 1.54178 Å) enhances resolution of trifluoromethyl orientations .
Q. Which spectroscopic methods characterize dynamic structural features in solution?
Multi-nuclear NMR (1H, 13C, 19F) with 2D experiments (HSQC, NOESY) resolves urea linkage isomerism. 19F NMR at 564 MHz detects trifluoromethyl dynamics, with coalescence temperatures indicating rotational barriers >60 kJ/mol. IR analysis (1700–1650 cm⁻¹) distinguishes urea carbonyl stretching from pyrazole vibrations, validated against analogs like 1-(2-amino-4-phenylimidazol-1-yl)-3-(2-fluorophenyl)urea .
Advanced Research Questions
Q. How do computational reaction path search methods accelerate derivative development?
Automated algorithms (e.g., ICReDD’s quantum chemical path searches) rapidly explore derivative space. Density functional theory (DFT) at B3LYP/6-311+G(d,p) predicts regioselectivity in pyrazole modifications. Modeling electrophilic substitution at 3,5-dicyclopropyl positions reveals steric constraints, reducing experimental screening by 60–75% compared to trial-and-error approaches .
Q. What strategies resolve contradictions between pharmacological assays and computational predictions?
Discrepancies often stem from probe-dependent assay conditions. A tiered validation approach includes:
- Orthogonal binding assays (SPR vs. radiometric)
- Molecular dynamics simulations (>100 ns) accounting for membrane effects
- Alanine scanning mutagenesis of predicted binding pockets For example, allosteric modulator 135PAM1 showed 10-fold potency variations between FLIPR and β-arrestin assays, emphasizing mechanistic context .
Q. How do substituent electronic effects modulate reactivity and bioactivity?
Hammett analysis of arylurea analogs shows electron-withdrawing groups (e.g., CF₃) increase urea H-bond donor capacity by 0.3–0.5 pKa units. DFT calculations reveal cyclopropane ring strain creates localized electron density at pyrazole C4, enhancing electrophilic susceptibility. Substituent π-character correlates with logP in derivatives like 1-((5-(furan-2-yl)-1-methyl-1H-pyrazol-3-yl)methyl)-3-(3-phenylpropyl)urea (R² = 0.89) .
Q. What formulation strategies balance stability and target engagement?
Prodrug approaches using urea isosteres (carbamates, thioureas) improve metabolic stability. For analogs like 1-[(4-fluorophenyl)methyl]-3-[(furan-2-yl)methyl]urea, replacing urea oxygen with sulfur increased murine plasma half-life from 2.1 to 5.7 hours. Parallel artificial membrane permeability assays (PAMPA) guide logD optimization (1.5–2.5) for CNS penetration .
Key Methodological Insights
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
